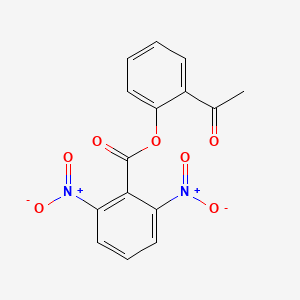
2-Acetylphenyl 2,6-dinitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylphenyl 2,6-dinitrobenzoate is an organic compound with the molecular formula C15H11NO6. It is a derivative of benzoic acid and is characterized by the presence of both acetyl and dinitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2,6-dinitrobenzoate typically involves the esterification of 2-acetylphenol with 2,6-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-Acetylphenyl 2,6-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-carboxyphenyl 2,6-dinitrobenzoate.
Reduction: Formation of 2-acetylphenyl 2,6-diaminobenzoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
2-Acetylphenyl 2,6-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Acetylphenyl 2,6-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
相似化合物的比较
Similar Compounds
2-Acetylphenyl benzoate: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,6-Dinitrophenyl benzoate: Lacks the acetyl group, affecting its reactivity and potential biological activity.
2-Acetylphenyl 4-nitrobenzoate: Contains a single nitro group, leading to different chemical and biological properties.
Uniqueness
2-Acetylphenyl 2,6-dinitrobenzoate is unique due to the presence of both acetyl and dinitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
64759-67-7 |
|---|---|
分子式 |
C15H10N2O7 |
分子量 |
330.25 g/mol |
IUPAC 名称 |
(2-acetylphenyl) 2,6-dinitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c1-9(18)10-5-2-3-8-13(10)24-15(19)14-11(16(20)21)6-4-7-12(14)17(22)23/h2-8H,1H3 |
InChI 键 |
ZBKPFGXWWUBNBU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)
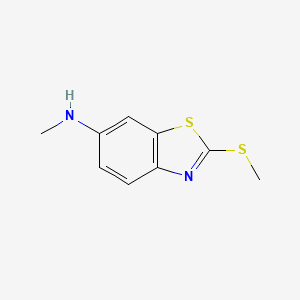
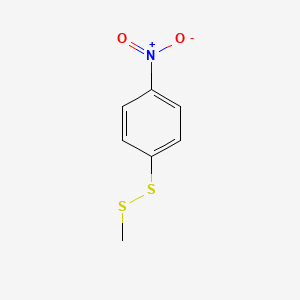
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
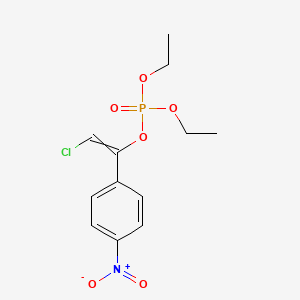
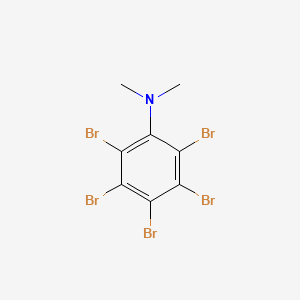
![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
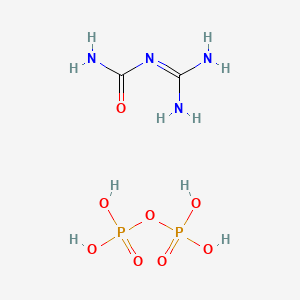
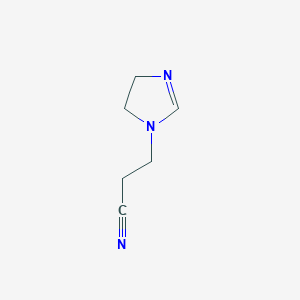
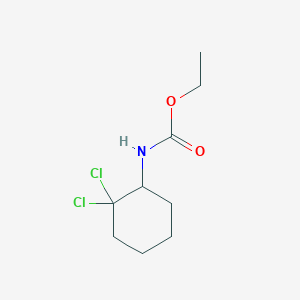
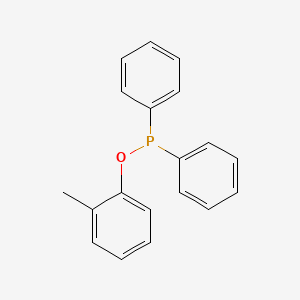
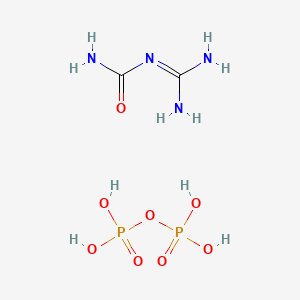
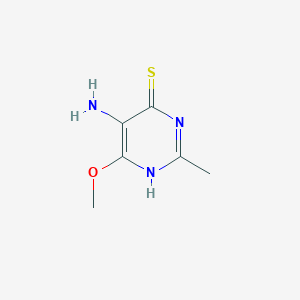
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)
